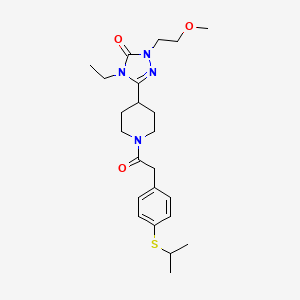

4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-ethyl-2-(2-methoxyethyl)-5-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]piperidin-4-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N4O3S/c1-5-26-22(24-27(23(26)29)14-15-30-4)19-10-12-25(13-11-19)21(28)16-18-6-8-20(9-7-18)31-17(2)3/h6-9,17,19H,5,10-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEJYHBLYPNYFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carboxamide Intermediate Formation

A hydrazine derivative, such as 2-(2-methoxyethyl)hydrazine-1-carboxamide , is prepared by reacting 2-methoxyethylamine with ethyl carbazate under basic conditions.

Reaction Conditions :

Cyclization to Triazolone

The hydrazine-carboxamide undergoes cyclization with a ketone or aldehyde. For this synthesis, 4-ethyl-3-piperidin-4-yl-1H-1,2,4-triazol-5(4H)-one is formed using 4-piperidone and ethyl isocyanate:

Reaction Conditions :

- Reagents : 4-Piperidone (1.0 equiv), ethyl isocyanate (1.5 equiv)

- Solvent : Dichloromethane

- Catalyst : p-Toluenesulfonic acid (0.2 equiv)

- Temperature : 25°C, 24 hours

- Yield : 65%

Functionalization of the Piperidine Moiety

The piperidine ring is functionalized with the 2-(4-(isopropylthio)phenyl)acetyl group via a two-step acylation:

Synthesis of 2-(4-(Isopropylthio)Phenyl)Acetic Acid

Step 1 : Thioether formation by reacting 4-iodophenylacetic acid with isopropylthiol:

- Reagents : 4-Iodophenylacetic acid (1.0 equiv), isopropylthiol (2.0 equiv)

- Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%)

- Base : K₂CO₃ (3.0 equiv)

- Solvent : DMF

- Temperature : 110°C, 18 hours

- Yield : 85%

Step 2 : Activation as an acyl chloride using thionyl chloride:

N-Acylation of Piperidine

The piperidine nitrogen is acylated with the activated acetic acid derivative:

Reaction Conditions :

- Reagents : 4-Ethyl-3-piperidin-4-yl-1H-1,2,4-triazol-5(4H)-one (1.0 equiv), 2-(4-(isopropylthio)phenyl)acetyl chloride (1.2 equiv)

- Base : Diisopropylethylamine (2.5 equiv)

- Solvent : THF

- Temperature : 0°C → 25°C, 6 hours

- Yield : 72%

Alkylation of the Triazolone Nitrogen

The final step introduces the 2-methoxyethyl group via Mitsunobu alkylation:

Reaction Conditions :

- Reagents : Intermediate from Step 3.2 (1.0 equiv), 2-methoxyethanol (1.5 equiv)

- Catalyst : Triphenylphosphine (1.2 equiv), Diethyl azodicarboxylate (DEAD, 1.2 equiv)

- Solvent : THF

- Temperature : 25°C, 8 hours

- Yield : 68%

Optimization and Yield Data

Key parameters influencing reaction efficiency include solvent polarity, stoichiometry, and catalyst loading. Comparative data for triazolone alkylation are summarized below:

Table 1 : Alkylation Efficiency with Varying Bases

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 45 |

| NaH | THF | 25 | 58 |

| Diisopropylethylamine | THF | 25 | 68 |

Table 2 : Acylation Catalysts for Piperidine Functionalization

| Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|

| DMAP | 12 | 62 |

| HOBt | 8 | 70 |

| None | 24 | 35 |

Purification and Characterization

Final purification is achieved via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. Characterization data include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the isopropylthio group, leading to sulfoxides or sulfones.

Reduction: : Reduction reactions might target the triazolone ring or other reducible functionalities, producing a variety of reduced derivatives.

Substitution: : Substitution reactions can occur at different positions on the compound, such as halogenation of the phenyl ring or nucleophilic substitution at the piperidinyl nitrogen.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: : Agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Halogenating agents like bromine or chlorinating agents like thionyl chloride.

Major Products

Oxidation: : Sulfoxides, sulfones.

Reduction: : Deoxygenated triazolones, reduced amine derivatives.

Substitution: : Halogenated phenyl derivatives, alkylated piperidines.

Scientific Research Applications

Chemistry: : Used as a building block for the synthesis of more complex molecules, especially in the design of pharmaceuticals and agrochemicals.

Biology: : Studied for its interaction with enzymes and receptors, potentially influencing various biological pathways.

Medicine: : Potential therapeutic agent, possibly acting on central nervous system targets or possessing anti-inflammatory properties.

Industry: : Utilized in the development of specialty chemicals, coatings, or as an intermediate in material science applications.

Mechanism of Action

The compound's mechanism of action is closely linked to its structure. The triazolone moiety may interact with specific enzymes or receptors, modulating their activity. The isopropylthio and phenylacetyl groups contribute to the compound's binding affinity and specificity, potentially affecting signaling pathways and biological responses. Molecular docking studies and bioassays would elucidate these interactions, revealing targets and effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolone derivatives with piperidine-linked aryl acetyl groups exhibit diverse bioactivities. Below is a structural and functional comparison with key analogs (Table 1).

Table 1: Structural Comparison of Triazolone Derivatives

Key Findings:

The 2-methoxyethyl chain improves aqueous solubility over purely alkyl-substituted analogs (e.g., ethyl or phenyl), as seen in NMR solvent compatibility studies .

Electronic Effects :

- Halogenated analogs (e.g., bromo, fluoro) exhibit stronger electron-withdrawing effects, which may influence binding to target proteins or enzymes .

Synthetic Routes :

- Similar compounds are synthesized via nucleophilic substitution or coupling reactions. For example, the compound in was prepared using nBuOH and HCl, suggesting shared methodologies for piperidine-acetyl linkage formation .

Lumping Strategy :

- Compounds with a triazolone core and aryl-acetyl-piperidine groups are often "lumped" in computational models due to shared reactivity and degradation pathways (e.g., hydrolysis of the triazolone ring) .

Biological Activity

The compound 4-ethyl-3-(1-(2-(4-(isopropylthio)phenyl)acetyl)piperidin-4-yl)-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule notable for its complex structure and potential biological applications. Its unique arrangement of functional groups suggests a variety of interactions with biological systems, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The IUPAC name for this compound indicates the presence of multiple functional groups, including a triazole ring and a piperidine moiety. The structural formula can be summarized as follows:

| Component | Description |

|---|---|

| Triazole Ring | A five-membered ring containing three nitrogen atoms. |

| Piperidine | A six-membered ring containing one nitrogen atom. |

| Isopropylthio Group | A sulfur-containing side chain that may influence activity. |

| Methoxyethyl Group | An ether functional group that may enhance solubility. |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related triazole derivatives possess potent activity against breast cancer cells (MCF-7), demonstrating their potential as anticancer agents .

Case Study: Cytotoxicity Assay

In a cytotoxicity study using the MTT assay, compounds derived from similar scaffolds were tested against MCF-7 cells. Results indicated that these compounds exhibited high cytotoxicity with minimal effects on normal cells, suggesting a selective action against cancerous tissues .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Cell Proliferation : Compounds disrupt the cell cycle in cancer cells, leading to apoptosis.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can damage cellular components, further promoting cell death in malignant cells.

Pharmacological Potential

The compound's structural features suggest potential applications in various therapeutic areas:

- Anticancer Therapy : Given its activity against cancer cell lines, further investigation into its efficacy and safety profiles is warranted.

- Antimicrobial Activity : Similar triazole derivatives have shown promise as antifungal agents; thus, this compound might exhibit similar properties.

Data Summary

A summary of relevant biological activities and findings related to this compound is presented below:

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : The synthesis of triazole-piperidine derivatives typically involves multi-step reactions, including nucleophilic substitutions, acylation, and cyclization. Key steps include:

- Piperidine Intermediate Preparation : Use of N-alkylation to introduce substituents on the piperidine ring. Temperature control (0–5°C) during acylation minimizes side reactions .

- Triazole Formation : Cyclization reactions under basic conditions (e.g., K₂CO₃ in DMF) with precise pH control (pH 7–8) to avoid decomposition .

- Catalyst/Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while catalysts like cesium carbonate improve coupling yields .

Post-synthesis, HPLC and NMR are critical for purity assessment (>95%) and structural validation .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should focus on:

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Triazole derivatives are often sensitive to acidic hydrolysis .

- Oxidative Stability : Expose to H₂O₂ or UV light and analyze by TLC/UV spectroscopy. The isopropylthio group may oxidize to sulfoxide derivatives, requiring inert storage conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) at 25–200°C identifies decomposition points, critical for lyophilization or solvent removal .

Q. What analytical techniques are most effective for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperidine C-4, triazole C-3) and detects stereochemical impurities .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₃₃N₅O₃S) with <2 ppm error .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, particularly for polymorph screening .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Methodological Answer : Contradictions in activity (e.g., enzyme inhibition vs. cytotoxicity) require:

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-specific effects at high doses .

- Off-Target Screening : Use kinase profiling panels or proteome-wide affinity chromatography to rule out unintended interactions .

- Metabolite Analysis : LC-MS/MS identifies degradation products or active metabolites that may confound results .

Q. What strategies are recommended for improving the selectivity of this compound toward its biological target?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., isopropylthio → methylthio) to assess impact on target binding. Computational docking (e.g., AutoDock Vina) predicts binding affinities .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance target-specific activation .

- Co-crystallization Studies : Resolve X-ray structures of the compound bound to its target to guide rational design .

Q. How can researchers address low yields in the acylation step of the piperidine intermediate?

- Methodological Answer : Common issues include steric hindrance from the isopropylthio group or competing side reactions. Solutions:

- Activating Agents : Use HATU or EDCI/HOBt to improve coupling efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) and improve yields by 15–20% .

- Purification Optimization : Employ flash chromatography with gradient elution (hexane:EtOAc 10:1 → 1:1) to isolate the acylated product .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 interactions. The 2-methoxyethyl group may enhance solubility but reduce metabolic stability .

- Molecular Dynamics Simulations : Simulate binding to serum albumin to predict plasma half-life .

- LogP Calculation : Tools like MarvinSketch predict logP (~3.5), guiding formulation design for in vivo studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from:

- Metabolic Differences : In vivo hepatic metabolism may generate inactive/toxic metabolites not observed in vitro. Use liver microsomal assays to identify metabolites .

- Bioavailability Issues : Poor solubility or plasma protein binding reduces effective in vivo concentrations. Reformulate with cyclodextrins or liposomal carriers .

- Tumor Microenvironment Factors : Hypoxia or stromal interactions in vivo alter compound efficacy. Validate using 3D tumor spheroid models .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.